molecular formula C9H20ClNO2 B2738323 H-D-Nva-OtBu*HCl CAS No. 1379444-89-9

H-D-Nva-OtBu*HCl

Cat. No.: B2738323
CAS No.: 1379444-89-9
M. Wt: 209.71
InChI Key: YQHANSSYWITJHA-OGFXRTJISA-N
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Description

H-D-Nva-OtBu·HCl (D-Norvaline t-butyl ester hydrochloride) is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its chemical structure consists of D-norvaline, a non-proteinogenic amino acid with a linear pentyl side chain, esterified with a tert-butyl (tBu) group and stabilized as a hydrochloride salt. Key properties include:

  • CAS Number: 1379444-89-9
  • Molecular Formula: C₉H₁₉NO₂·HCl
  • Molecular Weight: 209.72 g/mol .
    The tert-butyl group enhances solubility in organic solvents and protects the carboxyl group during synthetic reactions. This compound is critical in constructing peptide backbones with tailored steric and electronic properties .

Properties

IUPAC Name

tert-butyl (2R)-2-aminopentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-5-6-7(10)8(11)12-9(2,3)4;/h7H,5-6,10H2,1-4H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHANSSYWITJHA-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379444-89-9
Record name tert-butyl (2R)-2-aminopentanoate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Introduction

H-D-Nva-OtBu*HCl (N-[(1S)-1-amino-2-methylpropan-2-yl]-L-valine hydrochloride) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity through various studies, including anticancer properties, antibacterial effects, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a tert-butyl protecting group and a hydrochloride salt form. The presence of the tert-butyl group enhances its stability and solubility, which are crucial for biological assays.

PropertyValue
Molecular FormulaC10H20ClN2O2
Molecular Weight235.73 g/mol
SolubilitySoluble in water
Melting PointNot specified

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound. A significant focus has been on its ability to induce apoptosis in cancer cells. The mechanism appears to involve the upregulation of DNA damage response pathways, leading to programmed cell death.

Case Study: Anticancer Evaluation

In a study assessing a series of compounds for anticancer activity, this compound demonstrated notable effects against various cancer cell lines at concentrations ranging from 10–100 nM. The compound was found to be non-toxic to normal cells at higher concentrations (3 μM), indicating a selective toxicity towards cancer cells .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibits moderate antibacterial activity, which may be attributed to its ability to disrupt bacterial cell membranes.

Table 2: Antibacterial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
Staphylococcus aureus100 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through DNA damage pathways.
  • Membrane Disruption : In bacterial cells, it disrupts the integrity of the cell membrane, leading to cell death.
  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in cellular proliferation has been suggested, although further studies are needed to elucidate this mechanism.

Research Findings

A comprehensive review of literature reveals diverse applications and mechanisms associated with this compound:

  • Anticancer Studies : The compound has been shown to effectively inhibit tumor growth in xenograft models, confirming its potential as an anticancer agent .
  • Antibacterial Studies : It has been noted for its effectiveness against Gram-negative and Gram-positive bacteria, making it a candidate for further development as an antibacterial agent .

Scientific Research Applications

Medicinal Chemistry

H-D-Nva-OtBu·HCl plays a significant role in the development of pharmaceutical compounds. Its structure allows for the incorporation of nitrogen into various biologically active molecules, which is crucial since approximately 84% of drugs contain at least one nitrogen atom .

Case Study: Anticancer Agents

Recent studies have highlighted the compound's utility in synthesizing novel anticancer agents. For instance, H-D-Nva-OtBu·HCl has been utilized in the synthesis of peptide-based drugs that exhibit selective cytotoxicity against cancer cells. The incorporation of norvaline (Nva) into peptide sequences has shown promising results in enhancing the efficacy of these therapeutic agents .

Peptide Synthesis

One of the primary applications of H-D-Nva-OtBu·HCl is in peptide synthesis. The tert-butyl protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.

Synthesis Protocols

  • Solid-Phase Peptide Synthesis (SPPS) :
    • H-D-Nva-OtBu·HCl is employed as a building block in SPPS, where it can be easily coupled with other amino acids.
    • The use of automated synthesizers has streamlined this process, allowing for high-throughput synthesis of peptides.
  • Liquid-Phase Synthesis :
    • In liquid-phase synthesis, H-D-Nva-OtBu·HCl can be utilized alongside various coupling reagents to form peptide bonds effectively .

Organic Synthesis

Beyond its applications in medicinal chemistry and peptide synthesis, H-D-Nva-OtBu·HCl serves as a versatile building block in organic synthesis. Its ability to participate in various reactions makes it an invaluable tool for chemists.

Applications in Organic Reactions

  • Michael Addition Reactions : The compound can act as a nucleophile in Michael addition reactions, contributing to the formation of complex carbon frameworks.
  • Asymmetric Synthesis : Researchers have explored its use in asymmetric synthesis, where it helps produce chiral compounds with high enantiomeric purity .

Comparative Data Table

Application AreaDescriptionKey Findings/Results
Medicinal ChemistryDevelopment of anticancer agentsEnhanced cytotoxicity against cancer cells
Peptide SynthesisUsed as a building block in SPPS and liquid-phase synthesisStreamlined peptide assembly
Organic SynthesisActs as a nucleophile in Michael addition and asymmetric synthesisFacilitates formation of complex structures

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares H-D-Nva-OtBu·HCl with structurally analogous amino acid tert-butyl ester hydrochlorides:

Compound Name CAS Number Molecular Weight (g/mol) Side Chain Structure Key Applications Purity
H-D-Nva-OtBu·HCl 1379444-89-9 209.72 -CH₂CH₂CH₂CH₃ (linear) Peptide synthesis >98%
H-D-Val-OtBu·HCl 104944-18-5 209.7 -CH(CH₃)₂ (branched) Antimicrobial peptide design >98%
H-D-Ala-OtBu·HCl 59531-86-1 209.7 -CH₃ (methyl) Model peptide studies >98%
H-D-Phe-OtBu·HCl 3403-25-6 257.8 -CH₂C₆H₅ (aromatic) GPCR-targeted drug discovery >98%
H-Met-OtBu·HCl 91183-71-0 241.7 -CH₂CH₂SCH₃ (thioether) Methionine-containing peptides >98%
Key Observations:

Side Chain Impact: H-D-Nva-OtBu·HCl’s linear side chain offers flexibility and moderate hydrophobicity, ideal for probing peptide conformation . H-D-Phe-OtBu·HCl’s aromatic group enhances π-π stacking interactions, useful in targeting hydrophobic protein pockets .

Synthetic Utility :

  • Compounds like H-D-Ala-OtBu·HCl and H-D-Val-OtBu·HCl are synthesized via T3P-mediated coupling (73–75% yields), a method likely applicable to H-D-Nva-OtBu·HCl .

Pharmacokinetic and Stability Considerations

  • Lipophilicity : H-D-Nva-OtBu·HCl’s linear chain confers lower lipophilicity compared to H-D-Phe-OtBu·HCl but higher than H-D-Ala-OtBu·HCl, impacting membrane permeability in drug delivery .
  • Stability : The tert-butyl ester group in all compounds improves stability against hydrolysis relative to methyl or ethyl esters, critical for prolonged storage .

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